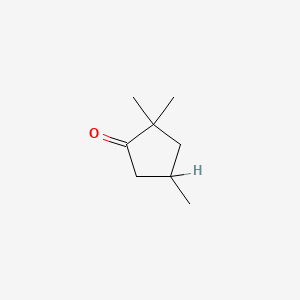

2,2,4-Trimethylcyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,4-trimethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXIBUIXCXSNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871359 | |

| Record name | 2,2,4-Trimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28056-54-4 | |

| Record name | 2,2,4-Trimethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28056-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentanone, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028056544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentanone, 2,2,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,4-Trimethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4-trimethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2,4-Trimethylcyclopentanone (CAS Number: 28056-54-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylcyclopentanone is a cyclic ketone with the chemical formula C₈H₁₄O.[1] As a substituted cyclopentanone, it belongs to a class of organic compounds that are of significant interest in synthetic organic chemistry and are utilized as building blocks in the preparation of more complex molecules. This guide provides a comprehensive overview of the technical data, synthesis, and potential applications of this compound, with a focus on information relevant to research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, application in reactions, and for analytical purposes.

| Property | Value | Reference |

| CAS Number | 28056-54-4 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 158-160 °C | |

| Density | 0.877 g/mL at 25 °C | |

| Refractive Index | 1.432 at 20 °C | |

| Flash Point | 110 °F (43.3 °C) | [2] |

| Solubility | Soluble in water (2166 mg/L at 25 °C, estimated) | [2] |

Synthesis and Experimental Protocols

A general synthetic approach to substituted cyclopentanones can also be achieved through the intramolecular acylation of alkylsilanes or from furfural using supported metal catalysts.[4] The synthesis of cyclopentanone derivatives from furfural, a biomass-derived platform chemical, is an area of active research, often employing bimetallic catalysts in aqueous media.[5][6][7]

Below is a generalized workflow for the synthesis of a substituted cyclopentanone, which could be adapted for this compound.

Caption: Generalized workflow for the synthesis of a substituted cyclopentanone.

Potential Applications in Research and Drug Development

Cyclopentanone derivatives are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals.[7] They can be used to produce polymer monomers and are precursors for compounds used in fragrances.[7] While specific applications of this compound in drug development are not widely reported, its structural motif is present in various biologically active molecules.

The biological activities of cyclopentenediones, a related class of compounds, have been studied, revealing antifungal, anti-inflammatory, and cytostatic properties.[8] This suggests that substituted cyclopentanones like the 2,2,4-trimethyl isomer could serve as a scaffold for the development of new therapeutic agents.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. The biological effects of cyclic ketones can be diverse and are highly dependent on their specific substitution patterns. Further research is required to elucidate the pharmacological profile and mechanism of action of this particular compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[2] For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical compound with potential as a building block in organic synthesis. While its physical and chemical properties are partially documented, there is a need for more in-depth research to establish detailed synthetic protocols and to explore its potential applications, particularly in the field of drug discovery and development. The lack of data on its biological activity presents an opportunity for future investigation into the pharmacological relevance of this and other substituted cyclopentanones.

References

- 1. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Efficient method for cyclopentanone synthesis from furfural: understanding the role of solvents and solubility in a bimetallic catalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 2,2,4-Trimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,4-Trimethylcyclopentanone is a cyclic ketone of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its sterically hindered nature, arising from the presence of three methyl groups on the cyclopentanone ring, imparts unique reactivity and physical properties. This guide provides a comprehensive overview of the known chemical and physical characteristics of this compound, detailed experimental protocols for related syntheses, and an exploration of its expected reactivity based on the behavior of analogous hindered ketones.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| CAS Number | 28056-54-4 | [1] |

| Boiling Point | 158 °C at 760 mmHg | |

| Density | 0.878 g/cm³ | |

| Flash Point | 45.4 °C | |

| Refractive Index | 1.431 | |

| LogP | 2.01160 | |

| Vapor Pressure | 2.68 mmHg at 25°C |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound has been reported, providing insight into the carbon framework of the molecule.

-

Source: J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974) as cited by PubChem.[1]

¹H NMR Spectroscopy

As of the latest search, a publicly available ¹H NMR spectrum for this compound has not been identified.

Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) data is available for this compound, showing characteristic fragmentation patterns.

-

Key Fragments (m/z): 56 (99.99), 126 (36.00), 69 (23.50), 83 (21.00), 82 (16.40)[1]

-

Instrumentation: HITACHI RMU-6M[1]

Synthesis

A plausible synthetic pathway, based on this classical method, is the dry distillation of the corresponding α,α,γ-trimethyladipic acid with a catalyst such as barium hydroxide.

Below is a DOT script representation of this proposed synthetic route.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol for a Structurally Related Isomer: Synthesis of 2,4,4-Trimethylcyclopentanone

To provide a practical example of a related synthesis, the detailed experimental protocol for the preparation of the structural isomer, 2,4,4-trimethylcyclopentanone, is presented below. This procedure is adapted from a well-established source and illustrates the rearrangement of isophorone oxide.

Materials:

-

Isophorone oxide (38.6 g, 0.25 mole)

-

Reagent grade benzene (400 ml)

-

Boron trifluoride etherate (20 ml, 0.16 mole)

-

Ether (100 ml)

-

Sodium hydroxide (40 g, 1.0 mole)

-

Water (300 ml)

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is placed in a 1-liter separatory funnel.

-

To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.

-

The resulting solution is mixed by swirling and allowed to stand for 30 minutes.

-

The reaction mixture is then diluted with 100 ml of ether and washed with 100 ml of water.

-

The organic layer is shaken for 1-2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a wash with a second 100-ml portion of water.

-

The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

-

The ethereal extracts are added to the benzene-ether solution, and the combined organic solution is dried over anhydrous magnesium sulfate.

-

The solution is concentrated by distillation through a Claisen head until the distillate temperature reaches approximately 80°C.

-

The residual liquid is then fractionally distilled under reduced pressure to yield 2,4,4-trimethylcyclopentanone.

Chemical Reactivity

Specific experimental data on the reactivity of this compound is limited in the available literature. However, its reactivity can be inferred from the general behavior of sterically hindered cyclic ketones. The carbonyl group is the primary site of reactivity, though its accessibility is diminished by the adjacent gem-dimethyl group and the methyl group at the 4-position.

Nucleophilic Addition

Nucleophilic attack on the carbonyl carbon is expected to be sterically hindered. Reactions with bulky nucleophiles may proceed slowly or not at all. Smaller nucleophiles are more likely to react. The stereochemical outcome of such additions will be influenced by the steric bulk of the existing methyl groups, likely favoring attack from the less hindered face of the cyclopentanone ring.

Reduction Reactions

-

Wolff-Kishner Reduction: This reaction converts a carbonyl group to a methylene group under basic conditions. Due to the steric hindrance around the carbonyl of this compound, the initial formation of the hydrazone intermediate may be slow. However, once formed, the subsequent reduction to 1,1,3-trimethylcyclopentane is expected to proceed under the harsh reaction conditions (high temperature and strong base).

Below is a DOT script illustrating the general workflow for a Wolff-Kishner reduction.

Caption: General workflow of the Wolff-Kishner reduction.

-

Clemmensen Reduction: This method reduces ketones to alkanes under acidic conditions using a zinc-mercury amalgam. It is an alternative to the Wolff-Kishner reduction, particularly for base-sensitive substrates. The steric hindrance in this compound would also influence the rate of this reaction.

Oxidation Reactions

-

Baeyer-Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester (or a lactone from a cyclic ketone) using a peroxyacid. The regioselectivity of this reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon. For this compound, the migration of the more substituted carbon atom (the quaternary carbon) would be expected to be disfavored, leading to the migration of the secondary carbon and the formation of a lactone.

Safety and Handling

This compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be observed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

References

Technical Guide: Physicochemical Properties and Boiling Point Determination of Trimethylcyclopentanone Isomers

Audience: Researchers, scientists, and drug development professionals.

**Abstract

This technical guide provides an in-depth overview of the physicochemical properties of trimethylcyclopentanone, with a specific focus on its boiling point. Due to the limited availability of experimental data for 2,2,4-trimethylcyclopentanone, this document presents detailed information for the closely related isomer, 2,4,4-trimethylcyclopentanone, as a reference. Furthermore, a comprehensive experimental protocol for the determination of the boiling point of cyclic ketones via fractional distillation is provided. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.

Introduction

Trimethylcyclopentanone and its isomers are cyclic ketones that can serve as intermediates in organic synthesis. A thorough understanding of their physical properties, particularly the boiling point, is essential for their purification, handling, and application in research and development. This document addresses the boiling point of trimethylcyclopentanone, providing the most current and relevant data available.

Physicochemical Data of 2,4,4-Trimethylcyclopentanone

| Property | Value | Conditions |

| Boiling Point | 159-160 °C | Atmospheric Pressure[1][2][3] |

| 61-62 °C | 21 mmHg[4] | |

| Melting Point | -25.6 °C | |

| Density | 0.877 g/mL | 25 °C[1] |

| Refractive Index | 1.432 | 20 °C[2] |

| Flash Point | 43.33 °C | Closed Cup[5] |

| Molecular Formula | C₈H₁₄O | |

| Molecular Weight | 126.20 g/mol | |

| CAS Number | 4694-12-6 |

Experimental Protocol: Boiling Point Determination by Fractional Distillation

The following protocol details the experimental procedure for the determination of the boiling point of a liquid organic compound such as a trimethylcyclopentanone isomer. This method is based on the purification of 2,4,4-trimethylcyclopentanone as described in the literature.[4]

3.1. Materials and Equipment

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or Podbielniak column)[4]

-

Distillation head with a condenser

-

Thermometer

-

Receiving flask

-

Heating mantle

-

Boiling chips

-

Crude liquid sample of the trimethylcyclopentanone isomer

3.2. Procedure

-

Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Sample Preparation: Charge the round-bottom flask with the crude liquid sample and add a few boiling chips to ensure smooth boiling.

-

Initiation of Distillation: Begin heating the flask gently with the heating mantle.

-

Equilibration: As the liquid begins to boil, the vapor will rise through the fractionating column. Adjust the heating rate to allow for a slow and steady distillation, ensuring that a temperature gradient is established in the column.

-

Data Collection: Record the temperature at which the liquid begins to collect in the receiving flask. This initial temperature is the boiling point of the most volatile component.

-

Fraction Collection: Collect the fraction that distills over a narrow and constant temperature range. This temperature range is the boiling point of the purified substance. For 2,4,4-trimethylcyclopentanone, a stable boiling point of 61-62 °C was observed at a reduced pressure of 21 mmHg.[4]

-

Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of a trimethylcyclopentanone isomer.

Caption: Workflow for Boiling Point Determination.

References

- 1. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]

- 2. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

An In-depth Technical Guide on the Density of 2,2,4-Trimethylcyclopentanone

This technical guide provides a comprehensive overview of the density of 2,2,4-trimethylcyclopentanone, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties of this compound, details the experimental protocols for density determination, and presents a logical workflow for these procedures.

Physical and Chemical Properties

This compound is a cyclic ketone with the chemical formula C₈H₁₄O. Accurate determination of its physical properties, such as density, is crucial for its application in research and development. The density of the 2,2,4-isomer is distinct from its other isomers, such as 2,4,4-trimethylcyclopentanone.

Data Presentation

The quantitative data for this compound and its related isomer are summarized in the table below for clear comparison.

| Property | This compound | 2,4,4-Trimethylcyclopentanone |

| CAS Number | 28056-54-4[1] | 4694-12-6[2][3] |

| Molecular Formula | C₈H₁₄O | C₈H₁₄O[3] |

| Molecular Weight | 126.20 g/mol | 126.2 g/mol [3] |

| Density | 0.878 g/cm³[4] | 0.877 g/mL at 25 °C[2][3] |

| Specific Gravity | 0.88 at 20/20 °C | 0.87700 at 25.00 °C[5] |

| Boiling Point | 66 °C at 45 mmHg | 160 °C[2][3] |

| Flash Point | 38 °C | 110 °F (43.33 °C)[5] |

| Refractive Index | 1.43 | 1.432 at 20.00 °C[5] |

Experimental Protocols: Density Determination by Pycnometer

The density of a liquid organic compound such as this compound can be accurately determined using a pycnometer, also known as a specific gravity bottle. This method relies on measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a fine hole)[6]

-

Analytical balance (with an accuracy of at least 0.001 g)

-

Thermometer

-

Thermostatic bath

-

Pasteur pipet

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by rinsing with distilled water. Dry the pycnometer completely in an oven and allow it to cool to room temperature in a desiccator.

-

Mass of the Empty Pycnometer: Accurately weigh the dry, empty pycnometer with its stopper on an analytical balance. Record this mass (M₁).[7]

-

Calibration with Water (Optional but Recommended):

-

Fill the pycnometer with distilled water of a known temperature.

-

Insert the stopper, ensuring any excess water flows out through the capillary hole.[6]

-

Place the filled pycnometer in a thermostatic bath to bring it to a precise temperature (e.g., 20 °C).

-

Remove the pycnometer, wipe the exterior dry, and weigh it (M_water).

-

The volume of the pycnometer (V) can be calculated using the known density of water at that temperature.

-

-

Sample Measurement:

-

Rinse the clean, dry pycnometer with a small amount of this compound.

-

Fill the pycnometer with the sample liquid.[7]

-

Insert the stopper, allowing the excess liquid to escape through the capillary. Ensure no air bubbles are trapped.[6]

-

Place the pycnometer in a thermostatic bath to equilibrate to the desired temperature (e.g., 20 °C).[7]

-

Carefully dry the exterior of the pycnometer.

-

Weigh the filled pycnometer and record the mass (M₂).[7]

-

-

Calculation of Density:

-

The mass of the this compound sample (M_sample) is calculated as: M_sample = M₂ - M₁

-

The density (ρ) of the sample is then calculated by dividing the mass of the sample by the known volume of the pycnometer (V): ρ = M_sample / V

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the density of a liquid compound using the pycnometer method.

Caption: Workflow for Density Determination using a Pycnometer.

References

- 1. Cyclopentanone, 2,2,4-trimethyl- (CAS 28056-54-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]

- 4. This compound | CAS#:28056-54-4 | Chemsrc [chemsrc.com]

- 5. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 6. che.utah.edu [che.utah.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

An In-depth Technical Guide to the Synthesis of Trimethylcyclopentanones

For the attention of: Researchers, scientists, and drug development professionals.

Core Synthesis Route: Rearrangement of Isophorone Oxide

The most prominent and efficient method for the synthesis of 2,4,4-trimethylcyclopentanone is the acid-catalyzed rearrangement of isophorone oxide.[2] Isophorone, a readily available industrial chemical, serves as the starting material for this transformation. The overall synthetic pathway involves two main stages: the epoxidation of isophorone to isophorone oxide, followed by the Lewis acid-mediated rearrangement to the target cyclopentanone.

Part 1: Synthesis of Isophorone Oxide from Isophorone

The initial step is the epoxidation of the α,β-unsaturated ketone functionality in isophorone. This is typically achieved using hydrogen peroxide under basic conditions.

Experimental Protocol:

A detailed procedure for this epoxidation is provided in Organic Syntheses. In a representative experiment, isophorone is treated with 30% hydrogen peroxide in methanol at a controlled temperature of 15-20°C, with the dropwise addition of 6N aqueous sodium hydroxide. The reaction is stirred for several hours while maintaining the temperature between 20-25°C. Following the reaction, the mixture is poured into water and extracted with ether. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield isophorone oxide.

| Parameter | Value |

| Starting Material | Isophorone |

| Reagents | 30% Hydrogen Peroxide, 6N Sodium Hydroxide, Methanol |

| Reaction Temperature | 15-25°C |

| Reaction Time | ~4 hours |

| Typical Yield | 70-72% |

Part 2: Rearrangement of Isophorone Oxide to 2,4,4-Trimethylcyclopentanone

The second stage involves the rearrangement of the epoxyketone, isophorone oxide, to the five-membered ring structure of 2,4,4-trimethylcyclopentanone. This transformation is catalyzed by a Lewis acid, most commonly boron trifluoride etherate.

Experimental Protocol:

A solution of isophorone oxide in benzene is treated with boron trifluoride etherate and allowed to stand for 30 minutes.[2] The reaction mixture is then diluted with ether and washed with water. The organic layer is subsequently treated with a sodium hydroxide solution to deformylate the intermediate β-ketoaldehyde. After further washing and drying, the product is isolated and purified by fractional distillation under reduced pressure.[2]

| Parameter | Value |

| Starting Material | Isophorone Oxide |

| Catalyst | Boron Trifluoride Etherate |

| Solvent | Benzene |

| Reaction Time | 30 minutes |

| Work-up | Aqueous NaOH wash, extraction, and distillation |

| Typical Yield | 56-63% |

| Boiling Point | 61–62°C at 21 mmHg[2] |

| Refractive Index (n_D^28) | 1.4278–1.4288[2] |

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of 2,4,4-trimethylcyclopentanone.

Caption: Overall workflow for the synthesis of 2,4,4-trimethylcyclopentanone.

Caption: Proposed mechanism for the rearrangement of isophorone oxide.

Alternative Historical Synthesis Methods for 2,4,4-Trimethylcyclopentanone

While the rearrangement of isophorone oxide is the most practical route, other methods for the synthesis of 2,4,4-trimethylcyclopentanone have been reported in the literature.[2] These methods are generally of historical interest and may have lower yields or require less accessible starting materials. They include:

-

Oxidation of 1-hydroxy-2,4,4-trimethylcyclopentanecarboxylic acid with lead dioxide.[2]

-

Hydrogenation of 2,4,4-trimethyl-2-cyclopentenone.[2]

-

Clemmensen reduction of dimethyldihydroresorcinol.[2]

-

Distillation of powdered 2,4,4-trimethyladipic acid with sodium hydroxide.[2]

-

Saponification and decarboxylation of ethyl 2-keto-1,4,4-trimethylcyclopentanecarboxylate.[2]

Conclusion

The synthesis of 2,4,4-trimethylcyclopentanone is well-established and efficiently achieved through the boron trifluoride-catalyzed rearrangement of isophorone oxide. This two-step process, starting from the readily available isophorone, provides good overall yields and has been thoroughly documented, making it a reliable method for laboratory and potentially larger-scale production. In contrast, specific and detailed synthetic procedures for 2,2,4-trimethylcyclopentanone are not readily found in the current body of scientific literature, highlighting a potential area for future research and publication. Researchers requiring a trimethylcyclopentanone scaffold are advised to consider the accessible 2,4,4-isomer for their applications.

References

An In-depth Technical Guide to 2,2,4-Trimethylcyclopentanone: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,4-trimethylcyclopentanone, a chiral cyclic ketone with applications in organic synthesis and fragrance chemistry. The guide will address the critical distinction between its isomers, detail its physicochemical and spectroscopic properties, present a validated synthesis protocol with mechanistic insights, explore its chemical reactivity and potential applications in drug development, and provide essential safety and handling information. This document is intended to serve as a valuable resource for researchers and professionals working with this and related chemical entities.

Nomenclature and Isomeric Distinction: The Case of 2,2,4- vs. 2,4,4-Trimethylcyclopentanone

A common point of confusion in the literature is the differentiation between two isomeric forms of trimethylcyclopentanone. The subject of this guide, This compound , is structurally distinct from its isomer, 2,4,4-trimethylcyclopentanone . The International Union of Pure and Applied Chemistry (IUPAC) provides clear nomenclature to distinguish these compounds.[1][2][3][4][5]

According to IUPAC rules for naming ketones, the carbon chain of the ring is numbered to give the carbonyl group the lowest possible number (C1). The substituents are then numbered accordingly.[1][2][3][4][5] Therefore, the correct IUPAC name for the topic of this guide is 2,2,4-trimethylcyclopentan-1-one . The "-1-" is often omitted in common usage as the carbonyl position is implied.

To avoid ambiguity, it is crucial to refer to the specific CAS (Chemical Abstracts Service) number for each isomer:

| Compound | Structure | IUPAC Name | CAS Number |

| This compound |  | 2,2,4-Trimethylcyclopentan-1-one | 28056-54-4[6] |

| 2,4,4-Trimethylcyclopentanone |  | 2,4,4-Trimethylcyclopentan-1-one | 4694-12-6[7][8][9][10][11][12] |

This guide will focus exclusively on the This compound isomer.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development. Below is a summary of the key properties of this compound.

Table 2.1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [6][13] |

| Molecular Weight | 126.20 g/mol | [6][13] |

| Appearance | Liquid | |

| Boiling Point | 160 °C (lit.) | [7] |

| Density | 0.877 g/mL at 25 °C (lit.) | [7] |

| Refractive Index | n20/D 1.432 (lit.) | [7] |

| InChI | InChI=1S/C8H14O/c1-6-4-7(9)8(2,3)5-6/h6H,4-5H2,1-3H3 | [13] |

| InChIKey | PJXIBUIXCXSNCM-UHFFFAOYSA-N | [13] |

| Canonical SMILES | CC1CC(=O)C(C1)(C)C | [13] |

Spectroscopic Data:

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound in CDCl₃ shows distinct peaks corresponding to the eight carbon atoms in the structure.[13]

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1740-1750 cm⁻¹ for a five-membered ring ketone.

Synthesis of this compound

While several methods exist for the synthesis of substituted cyclopentanones, a common approach involves the intramolecular cyclization of a suitable dicarbonyl compound or the rearrangement of a cyclic precursor. A documented synthesis of a trimethylcyclopentanone isomer is the rearrangement of isophorone oxide.[14] However, for the specific 2,2,4-isomer, a multi-step synthesis starting from readily available precursors is often employed. One such synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

This synthesis involves the alkylation of a cyclopentanone precursor followed by purification.

-

Step 1: Formation of the Enolate. To a solution of a suitable cyclopentanone precursor in an aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate. The choice of base and reaction conditions is critical to ensure regioselective deprotonation.

-

Step 2: Alkylation. An appropriate methylating agent, such as methyl iodide, is then added to the enolate solution. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

Step 3: Second Alkylation. The mono-methylated product can be isolated and subjected to a second round of enolate formation and methylation to introduce the gem-dimethyl group at the 2-position.

-

Step 4: Third Alkylation. A subsequent alkylation at the 4-position is then carried out to introduce the final methyl group.

-

Step 5: Workup and Purification. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.

Causality in Experimental Choices:

-

Low Temperature: The use of low temperatures (-78 °C) during enolate formation and alkylation is crucial to prevent side reactions, such as self-condensation of the ketone, and to control the regioselectivity of the alkylation.

-

Aprotic Solvent: An aprotic solvent like THF is used to solvate the lithium cation of the enolate without interfering with the nucleophilicity of the enolate.

-

Strong, Non-nucleophilic Base: LDA is a strong base, ensuring complete deprotonation to form the enolate, but it is sterically hindered, which minimizes its potential to act as a nucleophile and add to the carbonyl group.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the carbonyl group and the presence of alpha-hydrogens.

Key Reactions:

-

Enolate Formation and Subsequent Reactions: As demonstrated in its synthesis, the alpha-protons are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, making this compound a useful building block for the synthesis of more complex molecules.

-

Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding 2,2,4-trimethylcyclopentanol.

-

Wittig Reaction: The carbonyl group can be converted to a carbon-carbon double bond via the Wittig reaction, allowing for the introduction of various substituents.

-

Aldol Condensation: Under basic or acidic conditions, this compound can undergo aldol condensation with other carbonyl compounds.[15]

Applications:

-

Fragrance and Flavor Industry: Trimethylcyclopentanone derivatives are known for their characteristic woody and floral scents and are used in the formulation of perfumes and flavorings.[16]

-

Asymmetric Synthesis: The chiral nature of this compound makes it a potential starting material or intermediate in asymmetric synthesis, which is of paramount importance in drug development where stereoisomerism can have a significant impact on pharmacological activity.

-

Building Block for Bioactive Molecules: Substituted cyclopentanone rings are present in a variety of natural products and pharmaceutically active compounds. This compound can serve as a scaffold for the synthesis of novel drug candidates.

Diagram of a Key Reaction Pathway:

Caption: Enolate formation and electrophilic substitution.

Safety and Handling

As a flammable liquid and potential irritant, proper safety precautions must be observed when handling this compound.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Fire Safety: This compound is a flammable liquid. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing small fires.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. In case of skin contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If swallowed, do NOT induce vomiting. Seek medical attention in all cases of exposure.

It is imperative to consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.

Conclusion

This compound is a valuable chiral building block with potential applications in organic synthesis and drug discovery. A clear understanding of its structure, properties, and reactivity, as well as the distinction from its isomers, is essential for its effective and safe use in a research and development setting. This technical guide has provided a foundational overview to assist scientists and professionals in their work with this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 4. Khan Academy [khanacademy.org]

- 5. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 6. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemwhat.com [chemwhat.com]

- 8. Page loading... [guidechem.com]

- 9. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 10. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]

- 11. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cyclopentanone, 2,4,4-trimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Structural Isomers of 2,2,4-Trimethylcyclopentanone: Synthesis, Characterization, and Therapeutic Potential

Abstract

The cyclopentanone scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active molecules.[1][2] Among the vast chemical space of cyclopentanone derivatives, trimethylated isomers represent a subtle yet impactful area of exploration for drug development professionals. This technical guide provides a comprehensive overview of the structural isomers of 2,2,4-trimethylcyclopentanone, with a particular focus on their synthesis, analytical differentiation, and potential as scaffolds for novel therapeutics. We will delve into the stereochemical intricacies of these isomers and discuss the state-of-the-art methodologies for their stereoselective synthesis and chiral separation. Furthermore, this guide will explore the known biological activities of related cyclopentanone derivatives to build a compelling case for the pharmacological investigation of this compound isomers.

Introduction: The Significance of the Cyclopentanone Core in Drug Discovery

The five-membered carbocyclic ring of cyclopentanone offers a unique combination of conformational flexibility and chemical reactivity, making it an attractive starting point for the design of novel bioactive compounds.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The introduction of methyl groups to the cyclopentanone ring, as in this compound, introduces chirality and steric bulk, which can profoundly influence a molecule's interaction with biological targets. Understanding the synthesis and properties of the individual structural and stereoisomers of this compound is therefore of paramount importance for unlocking their full therapeutic potential.

Structural Isomers of this compound: A Comparative Overview

The constitutional isomers of trimethylcyclopentanone, including 2,2,4-, 2,4,4-, and 2,2,5-trimethylcyclopentanone, each possess a unique substitution pattern that dictates their physical and chemical properties.

Positional Isomerism

The placement of the three methyl groups around the cyclopentanone ring gives rise to several positional isomers. For the purpose of this guide, we will focus on the comparison between this compound and its close relative, 2,4,4-trimethylcyclopentanone.

-

This compound: This isomer features a gem-dimethyl group at the C2 position and a single methyl group at the C4 position. The presence of a chiral center at C4 means this molecule can exist as a pair of enantiomers: (4R)-2,2,4-trimethylcyclopentanone and (4S)-2,2,4-trimethylcyclopentanone.

-

2,4,4-Trimethylcyclopentanone: In this isomer, the gem-dimethyl group is located at the C4 position, with a single methyl group at C2. This also results in a chiral center at the C2 position, leading to the existence of (2R)- and (2S)-enantiomers.[4]

The subtle difference in the location of the gem-dimethyl group can significantly impact the molecule's shape, polarity, and ultimately, its biological activity.

Stereoisomerism

As mentioned, the presence of a chiral center in this compound gives rise to enantiomers. The spatial arrangement of the methyl group at the C4 position is critical. The two enantiomers, (4R) and (4S), are non-superimposable mirror images of each other and can exhibit different pharmacological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors.[5]

Synthesis of Trimethylcyclopentanone Isomers

The synthesis of trimethylcyclopentanone isomers can be approached through various strategies, including classical organic reactions and modern asymmetric methodologies.

General Synthetic Strategies

A common approach to substituted cyclopentanones involves the cyclization of appropriate acyclic precursors. For instance, the Dieckmann condensation of substituted adipic esters can be a viable route.

Exemplar Protocol: Synthesis of 2,4,4-Trimethylcyclopentanone

A well-documented procedure for the synthesis of 2,4,4-trimethylcyclopentanone involves the rearrangement of isophorone oxide.[6] This method provides a good yield and serves as a representative example of cyclopentanone synthesis.

Experimental Protocol: Rearrangement of Isophorone Oxide to 2,4,4-Trimethylcyclopentanone [6]

Materials:

-

Isophorone oxide

-

Reagent grade benzene

-

Boron trifluoride etherate

-

Ether

-

Sodium hydroxide

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of isophorone oxide (0.25 mole) in 400 ml of reagent grade benzene is placed in a 1-liter separatory funnel.

-

To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.

-

The resulting solution is swirled and allowed to stand for 30 minutes.

-

The reaction mixture is then diluted with 100 ml of ether and washed with 100 ml of water.

-

The organic layer is shaken for 1–2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, followed by a wash with a second 100-ml portion of water.

-

The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

-

The ethereal extracts are combined with the benzene-ether solution, dried over anhydrous magnesium sulfate, and concentrated by distillation.

-

The residual liquid is then fractionally distilled under reduced pressure to yield 2,4,4-trimethylcyclopentanone.

This protocol highlights a practical approach to obtaining a trimethylcyclopentanone isomer. The causality behind the choice of boron trifluoride etherate lies in its ability to act as a Lewis acid to catalyze the rearrangement of the epoxide ring of isophorone oxide. The subsequent base wash is crucial for removing acidic byproducts.

Asymmetric Synthesis of Chiral Cyclopentanones

Conceptual Workflow for Asymmetric Synthesis:

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Analytical Characterization of Isomers

Distinguishing between the structural and stereoisomers of trimethylcyclopentanone requires a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of these isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their local electronic and steric environment.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While positional isomers will have the same molecular weight, their fragmentation patterns in techniques like electron ionization (EI)-MS can differ, aiding in their identification.

Table 1: Spectroscopic Data for Trimethylcyclopentanone Isomers

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹³C NMR Signals (CDCl₃, δ ppm) | Key Mass Spectrum Fragments (m/z) |

| This compound | C₈H₁₄O | 126.20 | 221.9 (C=O), 48.9, 45.9, 34.2, 29.9, 24.9, 21.4 | 126, 111, 83, 70, 56, 41 |

| 2,4,4-Trimethylcyclopentanone [7] | C₈H₁₄O | 126.20 | 221.7 (C=O), 52.1, 46.2, 38.9, 33.1, 29.4, 15.6 | 126, 111, 83, 70, 56, 41 |

| 2,2,5-Trimethylcyclopentanone | C₈H₁₄O | 126.20 | 224.2 (C=O), 45.5, 41.5, 34.9, 24.8, 23.9, 15.9 | 126, 111, 83, 69, 56, 41 |

Note: NMR and MS data are compiled from publicly available databases and may vary slightly depending on experimental conditions.

Chiral Separation

To separate the enantiomers of this compound, chiral chromatography is the method of choice. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using columns with chiral stationary phases (CSPs) are commonly employed.

Workflow for Chiral Separation:

Caption: General workflow for the chiral separation of this compound enantiomers.

The choice of the chiral stationary phase is critical for achieving good separation. Cyclodextrin-based CSPs are often effective for separating a wide range of chiral compounds.[8] The separation can be optimized by adjusting the mobile phase composition, flow rate, and temperature.[9]

Pharmacological Potential and Future Directions

While specific biological activity data for the individual isomers of this compound are not extensively reported in the public domain, the broader class of cyclopentanone-containing molecules offers compelling evidence for their therapeutic potential.

Established Biological Activities of Cyclopentanone Derivatives

-

Anti-inflammatory Activity: Many natural and synthetic cyclopentenones, which are unsaturated derivatives of cyclopentanone, exhibit potent anti-inflammatory effects.[2]

-

Antiviral Activity: Certain cyclopentanone derivatives have been shown to inhibit the replication of various viruses.

-

Anticancer Activity: The cyclopentanone scaffold is present in several compounds with demonstrated cytotoxic activity against cancer cell lines.

The mechanism of action for many of these activities is thought to involve the modulation of key signaling pathways involved in inflammation and cell proliferation. The electrophilic nature of the α,β-unsaturated ketone in cyclopentenones allows them to react with nucleophilic residues in proteins, thereby modulating their function. While this compound is a saturated ketone, its derivatives can be readily functionalized to introduce such reactive moieties or other pharmacophoric features.

The Importance of Stereochemistry in Biological Activity

It is well-established that the different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[5] One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the synthesis and biological evaluation of the individual enantiomers of this compound are crucial steps in assessing their true therapeutic potential.

Conclusion

The structural isomers of this compound represent a promising, yet underexplored, area for drug discovery. This guide has provided a comprehensive overview of their synthesis, with a detailed protocol for a related isomer, and the analytical techniques required for their characterization and separation. The established biological activities of the broader cyclopentanone class strongly suggest that these trimethylated derivatives warrant further investigation. Future research should focus on the development of efficient and stereoselective synthetic routes to the individual enantiomers of this compound and a thorough evaluation of their pharmacological profiles. Such studies will be instrumental in unlocking the full potential of these intriguing molecules for the development of novel therapeutics.

References

- 1. 2,2,4,4-Tetramethylcyclopentanone | C9H16O | CID 78417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asymmetric Total Syntheses of Di- and Sesqui-Terpenoids via Catalytic C–C Activation of Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,4-trimethylcyclopentanone, a valuable intermediate in organic synthesis, from the rearrangement of isophorone oxide. This document details the necessary experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

2,4,4-Trimethylcyclopentanone is a five-membered cyclic ketone with applications in the synthesis of various organic compounds. One of the most efficient and convenient methods for its preparation is the acid-catalyzed rearrangement of isophorone oxide.[1] This guide will first outline the synthesis of the starting material, isophorone oxide, from isophorone, followed by a detailed description of its conversion to 2,4,4-trimethylcyclopentanone.

Synthesis of the Starting Material: Isophorone Oxide

The initial step in this synthetic route is the epoxidation of isophorone to yield isophorone oxide. This reaction is typically carried out using hydrogen peroxide in the presence of a base.

2.1. Reaction Scheme: Isophorone to Isophorone Oxide

Caption: Epoxidation of Isophorone to Isophorone Oxide.

2.2. Experimental Protocol: Synthesis of Isophorone Oxide

This protocol is adapted from a procedure published in Organic Syntheses.[2][3]

Materials:

-

Isophorone

-

30% Aqueous hydrogen peroxide

-

6N Aqueous sodium hydroxide

-

Methanol

-

Ether

-

Anhydrous magnesium sulfate

Equipment:

-

1-L three-necked flask

-

Dropping funnel

-

Mechanical stirrer

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Distillation apparatus (30-cm Vigreux column)

Procedure:

-

In a 1-L three-necked flask, a solution of 55.2 g (0.4 mole) of isophorone and 115 ml (1.2 moles) of 30% aqueous hydrogen peroxide in 400 ml of methanol is prepared.[2][3]

-

33 ml (0.2 mole) of 6N aqueous sodium hydroxide is added dropwise with stirring over a period of 1 hour. The temperature of the reaction mixture should be maintained at 15–20°C.[2][3]

-

After the addition is complete, the mixture is stirred for an additional 3 hours, maintaining the temperature at 20–25°C.[2][3]

-

The reaction mixture is then poured into 500 ml of water and extracted with two 400-ml portions of ether.[2][3]

-

The combined ether extracts are washed with water and dried over anhydrous magnesium sulfate.[2][3]

-

The bulk of the ether is removed by distillation at atmospheric pressure.[2][3]

-

The residual liquid is then distilled under reduced pressure to yield isophorone oxide.[2][3]

2.3. Quantitative Data: Isophorone Oxide Synthesis

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Volume (ml) |

| Isophorone | 138.21 | 55.2 | 0.4 | - |

| 30% Hydrogen Peroxide | 34.01 | - | 1.2 | 115 |

| 6N Sodium Hydroxide | 40.00 | - | 0.2 | 33 |

| Methanol | 32.04 | - | - | 400 |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) | Boiling Point | Refractive Index (nD25) |

| Isophorone Oxide | 154.21 | 43–44.5 | 70–72 | 70–73°C/5 mm | 1.4500–1.4510 |

Core Synthesis: 2,4,4-Trimethylcyclopentanone from Isophorone Oxide

The central reaction is the rearrangement of isophorone oxide to 2,4,4-trimethylcyclopentanone, catalyzed by a Lewis acid, boron trifluoride etherate.

3.1. Reaction Scheme: Isophorone Oxide to 2,4,4-Trimethylcyclopentanone

References

Spectroscopic Analysis of Trimethylcyclopentanone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for various isomers of trimethylcyclopentanone. It is designed to assist researchers, scientists, and professionals in drug development in the identification, characterization, and quantitative analysis of these compounds. This document summarizes key spectroscopic data in tabular format for easy comparison, details the experimental protocols for major analytical techniques, and presents a generalized workflow for the spectroscopic analysis of trimethylcyclopentanone isomers.

Introduction to Trimethylcyclopentanone Isomers

Trimethylcyclopentanone (C₈H₁₄O) exists in several isomeric forms, each with unique physical and chemical properties. The position of the three methyl groups on the cyclopentanone ring significantly influences their spectroscopic signatures. Accurate identification and characterization of these isomers are crucial in various fields, including synthetic chemistry, fragrance development, and as potential building blocks in pharmaceutical synthesis. This guide focuses on the primary spectroscopic techniques used for their analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), often coupled with Gas Chromatography (GC).

Spectroscopic Data of Trimethylcyclopentanone Isomers

The following tables summarize the available quantitative spectroscopic data for various trimethylcyclopentanone isomers. Data for some isomers is limited in the public domain.

Table 1: ¹H NMR Spectroscopic Data of Trimethylcyclopentanone Isomers

| Isomer | Solvent | Chemical Shift (δ) ppm |

| 2,4,4-Trimethylcyclopentanone | CDCl₃ | (Specific peak assignments not readily available in searched literature) |

| 2-Methylcyclopentanone (for comparison) | CDCl₃ | 2.29 (m, 1H), 2.25 (m, 2H), 2.11 (m, 1H), 2.007 (m, 3H), 1.803 (m, 3H), 1.495 (m, 2H), 1.091 (d, 3H)[1] |

| 3-Methylcyclopentanone (for comparison) | CDCl₃ | (Specific peak assignments not readily available in searched literature) |

Table 2: ¹³C NMR Spectroscopic Data of Trimethylcyclopentanone Isomers

| Isomer | Solvent | Chemical Shift (δ) ppm |

| 2,2,5-Trimethylcyclopentanone | Not Specified | (Reference to data exists, but specific shifts not listed in search results) |

| 2,4,4-Trimethylcyclopentanone | Not Specified | (Reference to data exists, but specific shifts not listed in search results) |

| 2-Methylcyclopentanone (for comparison) | CDCl₃ | (Specific peak assignments not readily available in searched literature) |

| 3-Methylcyclopentanone (for comparison) | CDCl₃ | (Specific peak assignments not readily available in searched literature) |

Table 3: Mass Spectrometry Data (GC-MS) of Trimethylcyclopentanone Isomers

| Isomer | Ionization Mode | Key Mass-to-Charge Ratios (m/z) and Relative Intensities |

| 2,2,5-Trimethylcyclopentanone | EI-B | 56 (99.99), 126 (27.30), 57 (18.60), 69 (15.70), 41 (9.20) |

| 2,4,4-Trimethylcyclopentanone | EI | 83 (Top Peak) |

| 2,3,4-Trimethyl-2-cyclopenten-1-one | EI | (Specific m/z values not readily available in searched literature) |

Table 4: Infrared (IR) Spectroscopy Data of Trimethylcyclopentanone Isomers

| Isomer | Technique | Key Absorption Bands (cm⁻¹) |

| 2,4,4-Trimethylcyclopentanone | FTIR (Cell) | (Specific peak assignments not readily available in searched literature) |

| 2,4,4-Trimethylcyclopentanone | ATR-IR | (Specific peak assignments not readily available in searched literature) |

| cis-2-Isopropyl-3,3,4-trimethylcyclopentanone (related compound) | Vapor Phase IR | (Specific peak assignments not readily available in searched literature) |

Experimental Protocols

The following sections detail generalized experimental methodologies for the spectroscopic analysis of trimethylcyclopentanone isomers. These protocols are based on standard practices for the analysis of ketones and volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and to distinguish between different isomers based on chemical shifts and coupling patterns.

Methodology:

-

Sample Preparation:

-

Dissolve 5-20 mg of the trimethylcyclopentanone isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300-600 MHz) is typically used.

-

The instrument is locked onto the deuterium signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field.

-

-

Data Acquisition:

-

¹H NMR: A standard pulse program is used to acquire the proton spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased, and the baseline is corrected.

-

The chemical shifts are referenced to the internal standard (TMS).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the characteristic carbonyl (C=O) stretch of the cyclopentanone ring.

Methodology:

-

Sample Preparation (for liquid samples):

-

Neat Liquid (Salt Plates): A drop of the neat liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr). The plates are pressed together to form a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

-

Data Acquisition:

-

The sample is placed in the IR beam path.

-

The spectrum is typically recorded over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Multiple scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

The characteristic absorption bands are identified and assigned to specific molecular vibrations. For cyclopentanones, a strong C=O stretching band is expected around 1740-1750 cm⁻¹.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a mixture of isomers and to determine the molecular weight and fragmentation pattern of each isomer.

Methodology:

-

Sample Preparation:

-

The sample containing the trimethylcyclopentanone isomer(s) is dissolved in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

-

The concentration is adjusted to be within the linear range of the detector.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatograph (GC):

-

Injector: A split/splitless injector is commonly used, with an injection volume of typically 1 µL.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is often employed for the separation of isomers.

-

Oven Program: A temperature gradient is used to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

-

Detector: An electron multiplier is used to detect the ions.

-

-

-

Data Acquisition:

-

The MS is operated in full scan mode to acquire mass spectra across a specified m/z range (e.g., 40-300 amu).

-

-

Data Processing:

-

The total ion chromatogram (TIC) is used to identify the retention times of the separated isomers.

-

The mass spectrum for each chromatographic peak is extracted and compared to spectral libraries (e.g., NIST) for identification.

-

The fragmentation pattern provides structural information about the isomer.

-

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a sample containing trimethylcyclopentanone isomers.

Conclusion

References

An In-depth Technical Guide to 2,2,4-Trimethylcyclopentanone for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2,4-trimethylcyclopentanone, with a focus on its commercial availability, physicochemical properties, and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development who may be interested in utilizing this chemical entity.

Introduction

This compound is a cyclic ketone with the molecular formula C8H14O.[1][2] It is important to distinguish between the different isomers of trimethylcyclopentanone, as their properties and availability can vary. The main isomers include:

-

2,4,4-Trimethylcyclopentanone: CAS Number 4694-12-6[5][6][7][8]

-

2,2,5-Trimethylcyclopentanone: CAS Number 4573-09-5[9]

-

3,3,4-Trimethylcyclopentanone

This guide will primarily focus on the this compound isomer due to its specified interest, while also providing relevant information on other isomers where applicable, particularly concerning synthesis.

Commercial Availability

This compound is available from several chemical suppliers, typically for research and development purposes. The purity and available quantities can vary by supplier. Below is a summary of commercial sources for this compound (CAS: 28056-54-4).

| Supplier | Product Number | Purity | Appearance | Additional Notes |

| TCI (Tokyo Chemical Industry) | T1719 | >98.0% (GC) | Colorless to Light yellow to Light orange clear liquid | Available for prompt shipment.[3] |

| Santa Cruz Biotechnology | sc-265175 | Not specified | Not specified | Marketed as a biochemical for proteomics research.[1] |

| Alfa Chemistry | 28056-54-4 | Not specified | Not specified | For experimental / research use.[4] |

It is important to note that while the 2,2,4-isomer is commercially available, the 2,4,4-isomer is also commonly listed by suppliers and has a more extensively documented synthesis in open literature.

Physicochemical Properties

A summary of the key physicochemical properties of trimethylcyclopentanone isomers is presented below. Data for the 2,4,4-isomer is more readily available in the literature.

| Property | This compound | 2,4,4-Trimethylcyclopentanone |

| Molecular Formula | C8H14O[1][2] | C8H14O[6][8] |

| Molecular Weight | 126.20 g/mol [1][2] | 126.20 g/mol [6][8] |

| CAS Number | 28056-54-4[1][2][3][4] | 4694-12-6[5][6][7][8] |

| Boiling Point | Not specified | 160 °C (lit.)[5][6] |

| Density | Not specified | 0.877 g/mL at 25 °C (lit.)[5][6] |

| Refractive Index | Not specified | n20/D 1.432 (lit.)[5][6] |

| Flash Point | Not specified | 110 °F[6][7] |

| Appearance | Colorless to Light yellow to Light orange clear liquid[3] | Not specified |

| GHS Classification | Flammable liquid and vapor (Warning)[2] | Not specified |

Experimental Protocols: Synthesis of Trimethylcyclopentanone Isomers

Synthesis of 2,4,4-Trimethylcyclopentanone from Isophorone Oxide

This procedure details the rearrangement of isophorone oxide to yield 2,4,4-trimethylcyclopentanone.[10]

Materials and Equipment:

-

1-L separatory funnel

-

Distillation apparatus (Claisen head, condenser, receiving flask)

-

Isophorone oxide (38.6 g, 0.25 mole)

-

Reagent grade benzene (400 ml)

-

Boron trifluoride etherate (20 ml, 0.16 mole)

-

Ether

-

Sodium hydroxide (40 g)

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 38.6 g (0.25 mole) of isophorone oxide in 400 ml of reagent grade benzene is placed in a 1-L separatory funnel.

-

To this solution, 20 ml (0.16 mole) of boron trifluoride etherate is added.

-

The resulting solution is mixed by swirling and allowed to stand for 30 minutes.

-

The solution is then diluted with 100 ml of ether and washed with 100 ml of water.

-

The organic layer is shaken for 1–2 minutes with a solution of 40 g (1.0 mole) of sodium hydroxide in 200 ml of water, and then washed with a second 100-ml portion of water.

-

The combined aqueous solutions are cooled and extracted with two 50-ml portions of ether.

-

The ethereal extracts are added to the benzene-ether solution, and the combined solution is dried over anhydrous magnesium sulfate.

-

The solution is concentrated by distillation through a Claisen head.

-

When the temperature of the distillate reaches about 80°C, the residual liquid is fractionally distilled under reduced pressure.

-

The yield of 2,4,4-trimethylcyclopentanone, with a boiling point of 61–62°C/21 mm, is 17.7–19.8 g (56–63%).[10]

Notes on the Synthesis of this compound

Literature indicates that this compound has been synthesized and characterized.[11] The synthesis involved the cyclization of a precursor, followed by reduction to yield a mixture of saturated isomers, including the this compound. However, a detailed, standalone protocol for this specific synthesis is not as explicitly documented as the one for the 2,4,4-isomer.

Visualizations

Synthesis of 2,4,4-Trimethylcyclopentanone

The following diagram illustrates the workflow for the synthesis of 2,4,4-trimethylcyclopentanone from isophorone oxide.

Caption: Workflow for the synthesis of 2,4,4-Trimethylcyclopentanone.

Commercial Availability and Supply Chain

This diagram illustrates the logical flow from chemical synthesis to procurement by a researcher.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 28056-54-4 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2,4,4-TRIMETHYLCYCLOPENTANONE CAS#: 4694-12-6 [m.chemicalbook.com]

- 7. 2,4,4-trimethyl cyclopentanone, 4694-12-6 [thegoodscentscompany.com]

- 8. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,2,5-Trimethylcyclopentanone | C8H14O | CID 138297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safety and Hazards of 2,2,4-Trimethylcyclopentanone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary & Core Principles of Engagement

2,2,4-Trimethylcyclopentanone is a flammable liquid that requires diligent adherence to safety protocols to mitigate risks in a laboratory or industrial setting. This guide serves as a comprehensive technical resource, moving beyond mere procedural lists to instill a foundational understanding of the causality behind safety measures. For the drug development professional, where compound integrity and personnel safety are paramount, a proactive and informed approach to chemical handling is non-negotiable. The protocols herein are designed as self-validating systems, integrating checkpoints and rationale to ensure a robust safety culture. This document is grounded in authoritative data, providing verifiable references for all critical safety claims and procedural standards.

Chemical & Physical Identity

Understanding the intrinsic properties of a compound is the first step in a comprehensive safety assessment. These characteristics dictate its behavior under various conditions and inform appropriate handling, storage, and emergency response strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][2] |

| CAS Number | 28056-54-4 | [1] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 158 °C at 760 mmHg | [2] |

| Density | 0.878 g/cm³ | [2] |

| Flash Point | 45.4 °C | [2] |

| Vapor Pressure | 2.68 mmHg at 25 °C | [2] |

| Refractive Index | 1.431 |[2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. This compound is classified with a primary hazard that dictates the majority of safety protocols required for its handling.

-

GHS Pictogram:

-

-

Signal Word: Warning [1]

-

GHS Hazard Statements:

This classification as a Category 3 Flammable Liquid is the central pillar of its hazard profile. The flash point of 45.4°C indicates that at temperatures at or above this point, the substance will produce sufficient vapor to form an ignitable mixture with air.[2] Vapors are heavier than air and may travel along the ground, creating a risk of distant ignition.[3][5]

While comprehensive toxicological data for this compound is limited, related cyclopentanone structures are known to cause skin and eye irritation.[5][6] A conservative approach therefore dictates that this compound should be handled as a potential irritant.

Proactive Risk Management & Mitigation Workflow

A systematic approach to risk management is essential. The following workflow provides a logical framework for assessing and controlling the hazards associated with this compound.

References

- 1. This compound | C8H14O | CID 119632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:28056-54-4 | Chemsrc [chemsrc.com]

- 3. ICSC 0496 - 2,2,4-TRIMETHYLPENTANE [chemicalsafety.ilo.org]

- 4. 2,4,4-Trimethylcyclopentanone | C8H14O | CID 107324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. dept.harpercollege.edu [dept.harpercollege.edu]

The Trimethylcyclopentanones: A Technical Guide to Their Discovery, Synthesis, and Application

Abstract

The trimethylcyclopentanone scaffold, a seemingly simple five-membered carbocycle adorned with three methyl groups, represents a fascinating microcosm of organic chemistry's evolution. From early investigations rooted in terpene chemistry to modern, highly selective synthetic strategies, the journey of these cyclic ketones reveals a rich history of structural elucidation, reaction mechanism discovery, and practical application. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery, historical context, and diverse synthetic methodologies for preparing various trimethylcyclopentanone isomers. We will explore the causal relationships behind key experimental choices, present detailed protocols for seminal syntheses, and discuss the role of these versatile building blocks in fields ranging from fragrance chemistry to the total synthesis of complex natural products.

Introduction: The Significance of a Methylated Five-Membered Ring

Cyclopentanones are ubiquitous structural motifs in a vast array of natural products and biologically active molecules. The addition of methyl groups to this carbocyclic core introduces stereochemical complexity and significantly influences the molecule's physical and chemical properties, including its lipophilicity, conformational preferences, and olfactory characteristics. Trimethylcyclopentanones, in their various isomeric forms (e.g., 2,2,3-, 2,3,4-, 2,4,4-, 2,2,5-), serve as valuable chiral building blocks and synthetic intermediates. Their importance stems from:

-